molecular formula C13H12ClNOS B14070754 (2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone CAS No. 50508-65-1

(2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone

Cat. No.: B14070754
CAS No.: 50508-65-1
M. Wt: 265.76 g/mol
InChI Key: LERBRJLVKFXYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone is a chemical compound with the molecular formula C13H12ClNOS It is a member of the thiophene family, characterized by a thiophene ring substituted with amino, dimethyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-4,5-dimethylthiophene in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino and carbonyl groups may form hydrogen bonds with target proteins, while the thiophene ring may participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone: Similar structure but with a different position of the chlorine atom.

    (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Contains a nitro group instead of dimethyl groups on the thiophene ring.

Uniqueness

(2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both amino and chlorophenyl groups provides a versatile platform for further functionalization and exploration in various research fields.

Properties

CAS No.

50508-65-1

Molecular Formula

C13H12ClNOS

Molecular Weight

265.76 g/mol

IUPAC Name

(2-amino-4,5-dimethylthiophen-3-yl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-5-3-4-6-10(9)14/h3-6H,15H2,1-2H3

InChI Key

LERBRJLVKFXYFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)C2=CC=CC=C2Cl)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.